N-phenyl-2-phenylmethoxyacetamide
Description
Properties
IUPAC Name |
N-phenyl-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(16-14-9-5-2-6-10-14)12-18-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKRBXFXSUYEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
*logP values estimated using fragment-based methods.
- Lipophilicity : this compound’s logP (~3.5) suggests moderate blood-brain barrier penetration, intermediate between alachlor and methoxyacetylfentanyl.
- Metabolism : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas phenylsulfanyl groups () may form stable metabolites.
Preparation Methods
Williamson Ether Synthesis
This method involves the reaction of sodium benzylate with chloroacetic acid under basic conditions:
Yields typically range from 65–80%, with purification via recrystallization from ethanol/water mixtures.
Hydrolysis of Benzyl Bromoacetate
Benzyl bromoacetate undergoes saponification using aqueous NaOH, followed by acidification to yield the free acid:
This method achieves near-quantitative conversion under reflux conditions.
Amide Bond Formation Strategies
The coupling of 2-phenylmethoxyacetic acid with aniline is achieved through three principal methods.
Carbodiimide-Mediated Coupling
Ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) facilitate the reaction in dichloromethane/DMF (30–35°C, 40 h), yielding N-phenyl-2-phenylmethoxyacetamide in 30–60%.
Table 1: EDCI/HOBt Coupling Optimization
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CHCl/DMF | 30–35 | 40 | 30–60 |
| THF | 25 | 48 | 25–50 |
CDI-Mediated Coupling
CDI activates the carboxylic acid in THF, followed by aniline addition (28–30°C, 24 h), improving yields to 44–74%.
Table 2: CDI Coupling Parameters
| CDI Equiv. | Aniline Equiv. | Solvent | Yield (%) |
|---|---|---|---|
| 1.2 | 1.2 | THF | 44–74 |
| 1.5 | 1.5 | DMF | 50–70 |
Acid Chloride Method
Conversion of 2-phenylmethoxyacetic acid to its chloride using thionyl chloride (SOCl), followed by reaction with aniline in anhydrous THF, achieves 70–85% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, THF) enhance coupling efficiency, while elevated temperatures (≥30°C) reduce reaction times but risk side product formation.
Catalysts and Additives
Triethylamine (TEA) as a base improves amidation kinetics, particularly in CDI-mediated reactions.
Analytical Characterization
-
IR Spectroscopy : Strong absorption at 1650 cm (C=O stretch).
-
H NMR : δ 7.25–7.45 (m, 10H, aromatic), δ 4.55 (s, 2H, OCH), δ 3.85 (s, 2H, COCH).
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| EDCI/HOBt | 30–60 | 90–95 | Moderate |
| CDI | 44–74 | 85–92 | High |
| Acid Chloride | 70–85 | 95–98 | High |
The acid chloride route offers superior yields and purity, albeit requiring stringent anhydrous conditions. CDI-mediated coupling balances efficiency and practicality for lab-scale synthesis .
Q & A
Q. Structural-Activity Relationship (SAR) :
| Substituent Modification | Observed Effect (Example) | Reference |
|---|---|---|
| Methoxy → Hydroxy | Increased solubility but reduced COX-2 affinity | |
| Ethyl → Chlorine | Enhanced cytotoxicity in HeLa cells |
How should researchers address contradictions in reported bioactivity data for this compound analogs?
Advanced Research Question
Discrepancies often arise from structural nuances or assay variability:
- Step 1 : Compare substituent positions (e.g., para vs. ortho methoxy groups alter electron density) .
- Step 2 : Replicate assays under standardized conditions (e.g., fixed cell passage number, solvent controls) .
- Step 3 : Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Example : A study on N-(4-chlorophenyl) analogs showed conflicting IC₅₀ values (12 µM vs. 45 µM) due to differences in cell culture media .
What strategies are effective for scaling up this compound synthesis without compromising purity?
Advanced Research Question
Scale-up challenges include heat dissipation and mixing efficiency. Solutions:
- Flow Chemistry : Continuous reactors improve temperature control and reduce side products .
- Crystallization Optimization : Use mixed solvents (e.g., ethanol/water) to enhance crystal yield .
- Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
